molecular formula C18H17NO6 B2400283 N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1428351-68-1

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2400283
CAS No.: 1428351-68-1
M. Wt: 343.335
InChI Key: DZIQUHTUDZXUSU-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a chromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multistep organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the chromene moiety, and finally the formation of the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include various substituted furans, dihydrochromenes, and functionalized carboxamides, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, chromene derivatives, and carboxamide-containing molecules. Examples include:

Uniqueness

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a furan ring, chromene moiety, and carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-15-4-2-3-11-9-13(18(22)25-16(11)15)17(21)19-7-5-14(20)12-6-8-24-10-12/h2-4,6,8-10,14,20H,5,7H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQUHTUDZXUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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